![molecular formula C12H21NO5 B2987226 (1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid CAS No. 2126143-87-9](/img/structure/B2987226.png)

(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It has an average mass of 229.273 Da and a monoisotopic mass of 229.131409 Da . It has two defined stereocentres .

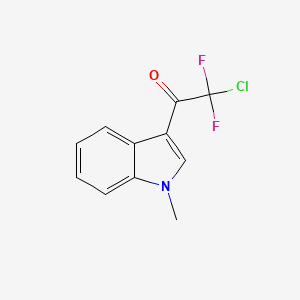

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentane ring, which is a five-membered ring structure. Attached to this ring is a carboxylic acid group (-COOH), a hydroxyl group (-OH), and an amino group (-NH2) that is further modified with a carbonyl group (C=O) and a tert-butyl group (C(CH3)3) .Applications De Recherche Scientifique

Cyclopentane and Cyclohexane Carboxylation

A study explored the carboxylation of linear and cyclic C5 and C6 alkanes, including cyclopentane, to carboxylic acids using vanadium catalysts under mild conditions. This process yields carboxylic acids with significant efficiency, suggesting applications in synthesizing complex organic molecules including those with structures similar to the queried compound (Reis et al., 2005).

Inhibition of Enzymatic Synthesis

Cyclopentane analogues, notably 1-aminocyclopentane-1-carboxylic acid (cycloleucine), have been identified as competitive inhibitors of the synthesis of S-adenosyl-L-methionine, a critical methyl donor in biological processes. This finding highlights the potential for designing enzyme inhibitors based on the cyclopentane structure for therapeutic purposes (Coulter et al., 1974).

Cyclopentane Derivatives as Building Blocks

Research into 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives showcases their utility as versatile building blocks for synthesizing difunctional trifluoromethylcyclopentane derivatives, indicating potential in developing novel pharmaceuticals and materials (Grellepois et al., 2012).

Directed Hydrogenation

Studies demonstrate the directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters, leading to single diastereomers. This process is crucial for synthesizing specific stereoisomers of complex organic molecules, which can be vital in drug development (Smith et al., 2001).

Mécanisme D'action

Mode of Action

The mode of action of EN300-623959 is not fully understood at this time. Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways. These are speculative and require experimental validation .

Biochemical Pathways

The specific biochemical pathways affected by EN300-623959 are not yet known. Given the complexity of biological systems, it is likely that the compound influences multiple pathways. These could potentially involve processes such as signal transduction, metabolic regulation, or gene expression .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of EN300-623959’s action are currently unknown. Depending on its targets and mode of action, the compound could potentially influence cell growth, differentiation, survival, or other cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-623959. These factors can include temperature, pH, presence of other molecules, and the specific cellular or tissue environment .

Propriétés

IUPAC Name |

(1R,3S,4S)-3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-6-8-4-7(10(15)16)5-9(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8+,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUGDGOWMBGEQP-VGMNWLOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CC1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1C[C@H](C[C@@H]1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2987143.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2987157.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2987163.png)

![2-Ethoxy-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2987164.png)